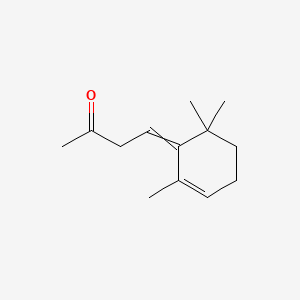
4-(2,6,6-Trimethylcyclohex-2-EN-1-ylidene)butan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,6,6-Trimethylcyclohex-2-EN-1-ylidene)butan-2-one, also known as β-Ionone, is an organic compound with the molecular formula C₁₃H₂₀O. It is a significant component in the fragrance industry due to its pleasant violet-like aroma. This compound is also a crucial intermediate in the biosynthesis of various carotenoids, including vitamin A.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6,6-Trimethylcyclohex-2-EN-1-ylidene)butan-2-one typically involves the aldol condensation of citral and acetone. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The process involves the formation of an intermediate, which undergoes dehydration to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The reaction mixture is often subjected to distillation to separate the desired product from by-products and unreacted starting materials .
化学反应分析
Types of Reactions
4-(2,6,6-Trimethylcyclohex-2-EN-1-ylidene)butan-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(2,6,6-Trimethylcyclohex-2-EN-1-ylidene)butan-2-one has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of carotenoids and other complex organic molecules.
Biology: The compound is studied for its role in the biosynthesis of vitamin A and its derivatives.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in vision and skin health.
Industry: It is widely used in the fragrance industry due to its pleasant aroma and stability.
作用机制
The mechanism of action of 4-(2,6,6-Trimethylcyclohex-2-EN-1-ylidene)butan-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes involved in the biosynthesis of carotenoids and vitamin A.
Pathways Involved: The compound participates in the isoprenoid biosynthetic pathway, leading to the formation of various biologically active molecules.
相似化合物的比较
Similar Compounds
α-Ionone: Similar in structure but differs in the position of the double bond.
γ-Ionone: Another isomer with a different arrangement of the double bond.
Dihydro-β-Ionone: A reduced form of β-Ionone with a saturated ring structure.
Uniqueness
4-(2,6,6-Trimethylcyclohex-2-EN-1-ylidene)butan-2-one is unique due to its specific double bond configuration, which imparts distinct chemical properties and biological activities compared to its isomers .
属性
CAS 编号 |
56052-61-0 |
|---|---|
分子式 |
C13H20O |
分子量 |
192.30 g/mol |
IUPAC 名称 |
4-(2,6,6-trimethylcyclohex-2-en-1-ylidene)butan-2-one |
InChI |
InChI=1S/C13H20O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h6,8H,5,7,9H2,1-4H3 |
InChI 键 |
HZVJADMTSQUBTR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CCCC(C1=CCC(=O)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


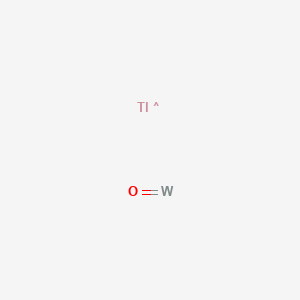
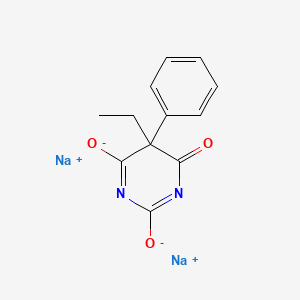
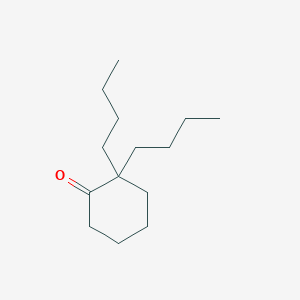
![Carbonimidic dihydrazide, bis[(4-nitrophenyl)methylene]-](/img/structure/B14638583.png)
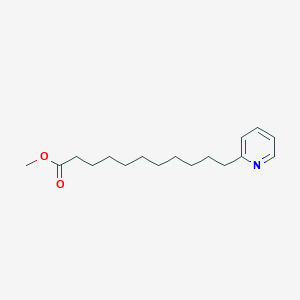
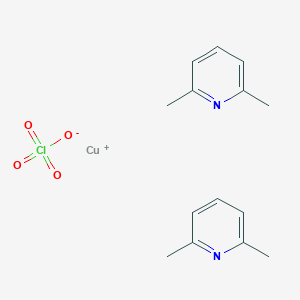
![1-Methyl-4-[(trichloromethyl)sulfonyl]benzene](/img/structure/B14638606.png)
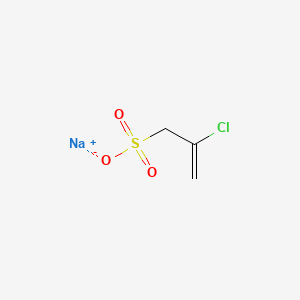
![1,3,5-Triazine, 2,4,6-tris[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]-](/img/structure/B14638609.png)
![6-[2-(4-Chloro-2-nitrophenyl)hydrazinylidene]-4-(2,4,4-trimethylpentan-2-yl)cyclohexa-2,4-dien-1-one](/img/structure/B14638611.png)
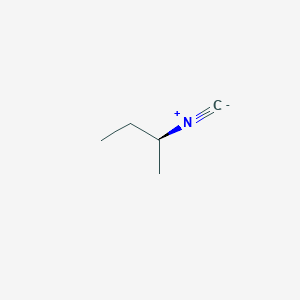
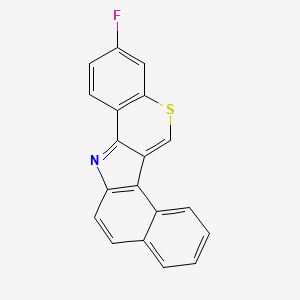
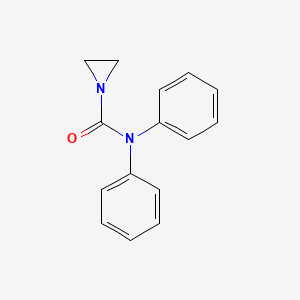
![1-[4-(3-Hydroxyphenyl)-1-propylpiperidin-4-yl]propan-1-one](/img/structure/B14638648.png)
